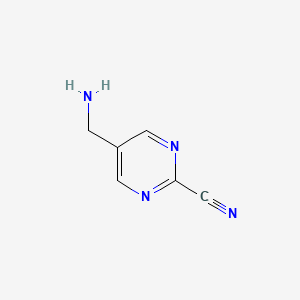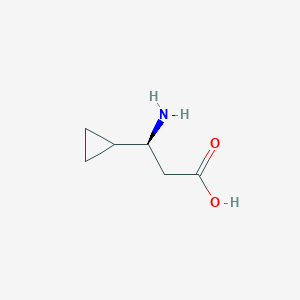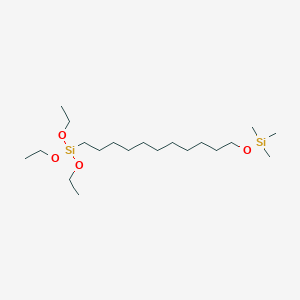
11-(Trimethylsiloxy)undecyltriethoxysilane
Overview
Description
11-(Trimethylsiloxy)undecyltriethoxysilane is a silicon-based organic compound . It is extensively used in scientific experiments, particularly in the fields of materials science and engineering.
Molecular Structure Analysis
The molecular formula of the compound is C20H46O4Si2 . The compound has a molecular weight of 406.75 g/mol . The IUPAC name of the compound is triethoxy (11-trimethylsilyloxyundecyl)silane .Physical And Chemical Properties Analysis
11-(Trimethylsiloxy)undecyltriethoxysilane is a transparent liquid . It has 0 hydrogen bond donor atoms and 4 hydrogen bond acceptor atoms . The compound has 19 rotatable bonds and a topological polar surface area of 36.9Ų . There are 26 heavy atoms in the compound .Scientific Research Applications
Chemical Reactions and Molecular Synthesis
- Isolation of Bridgehead Enol Ether : The compound 8-Methyl-2-(trimethylsiloxy)tricyclo[5.3.1.03,8]undec-2-ene, which is structurally related to 11-(Trimethylsiloxy)undecyltriethoxysilane, has been used to isolate strained bridgehead enol ethers in bicyclo[3.3.1]nonan-2-one systems. These reactions typically occur at specific positions, demonstrating the compound's utility in targeted chemical synthesis (Wakamatsu et al., 1987).
Surface Modification and Patterning
- Photoinduced Deprotection and Patterning : Trimethoxy derivatives of 11-(Trimethylsiloxy)undecyltriethoxysilane have been utilized for creating photopatternable monolayers. These layers can undergo changes upon exposure to UV light, enabling the generation of reactive hydroxyl-terminated surfaces without compromising film quality. This property is essential for various applications, including the patterning of ZnO layers (Zubkov et al., 2005).
Environmental Applications
- Immobilization of Humic Acids : 11-Amino-undecylsiloxane, related to 11-(Trimethylsiloxy)undecyltriethoxysilane, has been used to attach humic acids onto silicon wafers. This process is significant for environmental applications, particularly for studying the complexation between humic acids and radionuclides, which is crucial for understanding radionuclide dissemination and modeling in radioactive storage (Barbot et al., 2007).
Biomedical and Pharmaceutical Applications
- Adhesion Promotion for Conducting Polymers : 11-(Pyrrol-3-yl) undecyl trimethoxysilane, a compound similar to 11-(Trimethylsiloxy)undecyltriethoxysilane, has been synthesized for use as an adhesion promoter. It aids in the grafting of polypyrrole layers on oxide substrates, indicating its potential in developing adhesive polymer films for various biomedical applications (Cai et al., 2010).
Material Science and Engineering
- Improvement of Ophthalmic Lens Materials : Compounds like 2-(Trimethylsiloxy)ethyl methacrylate, which share functional groups with 11-(Trimethylsiloxy)undecyltriethoxysilane, have been incorporated into ophthalmic lens materials. These additives enhance oxygen permeability and wettability, underscoring the compound's relevance in improving material properties for specific applications (Lee & Sung, 2021).
Safety And Hazards
properties
IUPAC Name |
triethoxy(11-trimethylsilyloxyundecyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H46O4Si2/c1-7-21-26(22-8-2,23-9-3)20-18-16-14-12-10-11-13-15-17-19-24-25(4,5)6/h7-20H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZQUCMVBQUARF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCCCO[Si](C)(C)C)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H46O4Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00698123 | |
| Record name | 15,15-Diethoxy-2,2-dimethyl-3,16-dioxa-2,15-disilaoctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(Trimethylsiloxy)undecyltriethoxysilane | |
CAS RN |
75389-03-6 | |
| Record name | 15,15-Diethoxy-2,2-dimethyl-3,16-dioxa-2,15-disilaoctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



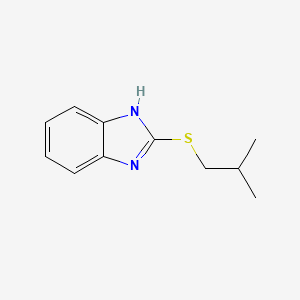
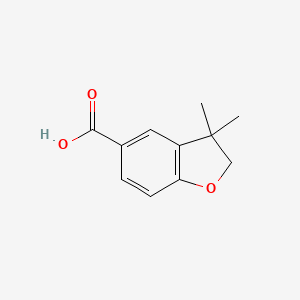
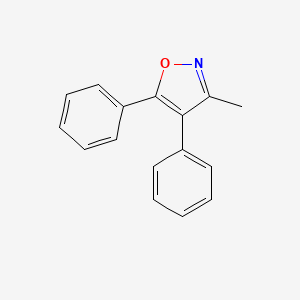
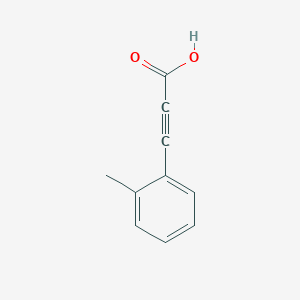
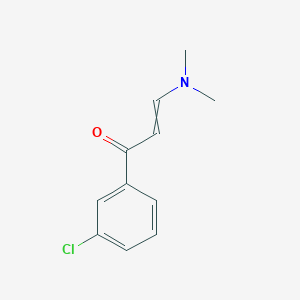
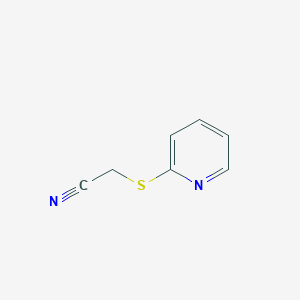
![9-Methyl-9H-pyrido[3,4-B]indole hydrochloride](/img/structure/B3153153.png)
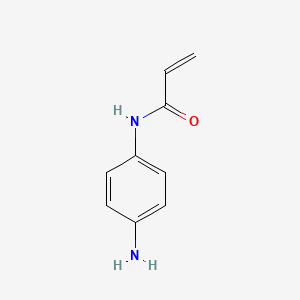
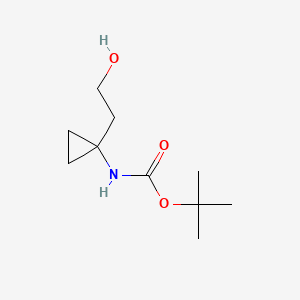
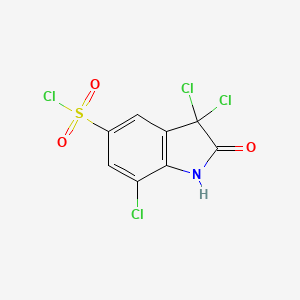
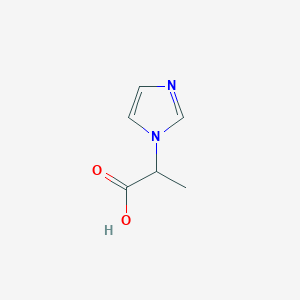
![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid](/img/structure/B3153198.png)
